molecular formula C8H16O3 B13502080 Ethyl 4-hydroxyhexanoate

Ethyl 4-hydroxyhexanoate

Cat. No.: B13502080
M. Wt: 160.21 g/mol
InChI Key: WSZGBHSBZUYPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxyhexanoate is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.2108 g/mol . It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a hydroxyhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method increases efficiency and yield while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxyhexanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce 4-hydroxyhexanoic acid and ethanol.

    Oxidation: The hydroxy group in the compound can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as catalysts.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Hydrolysis: 4-hydroxyhexanoic acid and ethanol.

    Oxidation: 4-oxohexanoic acid or 4-hydroxyhexanoic acid.

    Reduction: 4-hydroxyhexanol.

Scientific Research Applications

Ethyl 4-hydroxyhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxyhexanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of 4-hydroxyhexanoic acid and ethanol. The pathways involved in its metabolism and action are still under investigation, but it is known to undergo typical ester hydrolysis reactions .

Comparison with Similar Compounds

Ethyl 4-hydroxyhexanoate can be compared with other similar esters, such as:

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl 4-hydroxyhexanoate

InChI

InChI=1S/C8H16O3/c1-3-7(9)5-6-8(10)11-4-2/h7,9H,3-6H2,1-2H3

InChI Key

WSZGBHSBZUYPBO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)OCC)O

Origin of Product

United States

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